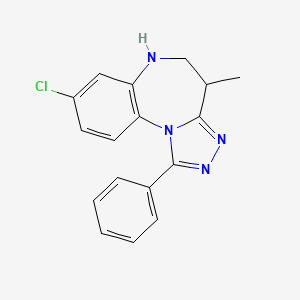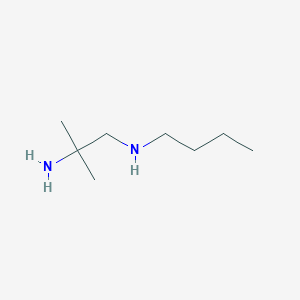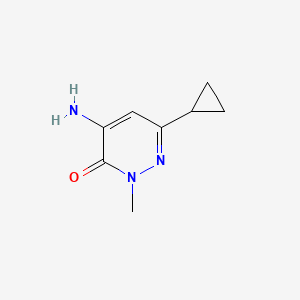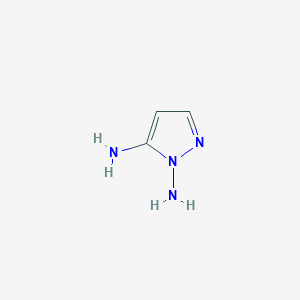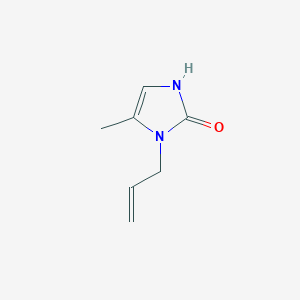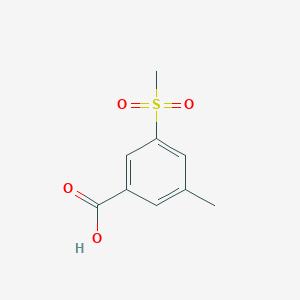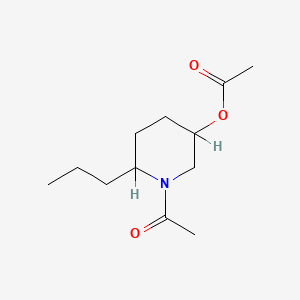
1-Acetyl-6-propyl-3-piperidinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-propyl-3-piperidinyl acetate is a chemical compound with the molecular formula C12H21NO3. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Acetyl-6-propyl-3-piperidinyl acetate typically involves the reaction of 1-acetyl-3-piperidinol with propyl acetate under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .
Chemical Reactions Analysis
1-Acetyl-6-propyl-3-piperidinyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-Acetyl-6-propyl-3-piperidinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic, anti-inflammatory, and antipsychotic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-6-propyl-3-piperidinyl acetate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
1-Acetyl-6-propyl-3-piperidinyl acetate can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Properties
CAS No. |
54751-94-9 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(1-acetyl-6-propylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C12H21NO3/c1-4-5-11-6-7-12(16-10(3)15)8-13(11)9(2)14/h11-12H,4-8H2,1-3H3 |
InChI Key |
ODCFGWACSGXNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CN1C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



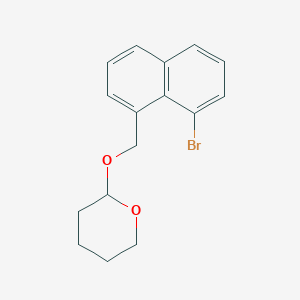
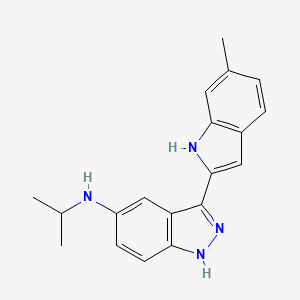
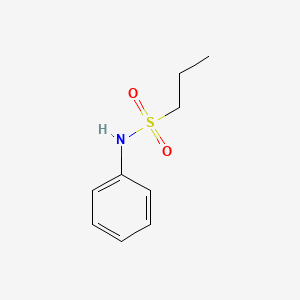
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
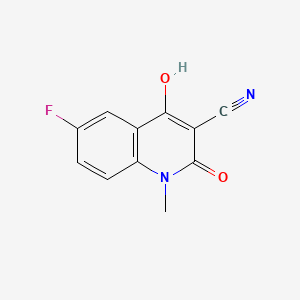
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
